PSMA-11

Catalog No.
S540554
CAS No.
1366302-52-4
M.F
C44H62N6O17
M. Wt
947.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSMA-11

CAS Number

1366302-52-4

Product Name

PSMA-11

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C44H62N6O17

Molecular Weight

947.0 g/mol

InChI

InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1

InChI Key

QJUIUFGOTBRHKP-LQJZCPKCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA.

Canonical SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]

Isomeric SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3]

The exact mass of the compound Psma-hbed-CC is 946.4171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSMA-11 (CAS 1366302-52-4), also known as gozetotide or HBED-CC-PSMA, is a highly specific peptidomimetic inhibitor of prostate-specific membrane antigen (PSMA) utilized primarily as a diagnostic radiotracer precursor. Structurally, it consists of a Glu-NH-CO-NH-Lys pharmacophore conjugated to the acyclic radiometal chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) . In procurement and radiopharmaceutical manufacturing, PSMA-11 is the established baseline for Gallium-68 (68Ga) positron emission tomography (PET) imaging of prostate cancer [1]. Its defining commercial and operational advantage is the HBED-CC chelator, which enables rapid, highly efficient 68Ga radiolabeling under mild, room-temperature conditions, distinguishing it from macrocyclic alternatives that require complex heating workflows [2].

While a buyer might consider substituting PSMA-11 with other clinical-stage PSMA ligands like PSMA-617 or PSMA-I&T, generic substitution fails due to fundamental differences in chelator thermodynamics and radiopharmacy workflows [1]. PSMA-617 utilizes a DOTA macrocyclic chelator, which requires heating to 95-97 °C for up to 10 minutes to achieve acceptable radiochemical yields with 68Ga [2]. This necessitates specialized heating modules and complicates the development of simple cold-kit formulations [3]. In contrast, the acyclic HBED-CC chelator of PSMA-11 allows for >95% radiochemical yield at room temperature, enabling "ready-to-use" lyophilized kits that only require the addition of generator eluate[4]. However, this substitution is unidirectional; because HBED-CC cannot stably complex therapeutic radiometals like Lutetium-177 or Actinium-225 in vivo, PSMA-11 cannot be substituted for PSMA-617 in theranostic or radioligand therapy applications [1].

Radiochemical Processability: Room-Temperature 68Ga Radiolabeling

The primary procurement driver for PSMA-11 is its high radiolabeling efficiency without the need for thermal activation [1]. In automated synthesis and cold-kit evaluations, PSMA-11 achieves >95% radiochemical yield (RCY) with 68Ga at room temperature (approx. 20-25 °C) within 5 to 10 minutes[2]. In direct contrast, the DOTA-conjugated comparator PSMA-617 requires heating to 95-97 °C for 8 minutes to achieve a comparable >95% RCY[3]. This thermodynamic difference dictates equipment requirements in hospital radiopharmacies.

Evidence Dimension68Ga Radiolabeling Temperature and Time
Target Compound Data>95% RCY at room temperature (20-25 °C) in 5-10 min
Comparator Or BaselinePSMA-617 requires 95-97 °C for 8 min for >95% RCY
Quantified Difference~75 °C reduction in required process temperature
Conditions68Ga radiolabeling via automated synthesis module or cold-kit reconstitution

Eliminates the need for heating hardware, allowing for rapid, single-step cold-kit reconstitution and streamlined radiopharmacy workflows.

Receptor Binding Affinity (Ki) for PSMA

The diagnostic sensitivity of PSMA-11 is driven by its high affinity for the prostate-specific membrane antigen. In competitive binding assays using purified rhPSMA, the HBED-CC conjugated PSMA-11 demonstrated a highly potent binding affinity with a Ki of 12.0 ± 2.8 nM [1]. When evaluated against a direct DOTA-conjugated analog in the exact same assay conditions, the DOTA comparator exhibited a significantly weaker affinity with a Ki of 37.6 ± 14.3 nM [1]. This demonstrates that the HBED-CC chelator positively influences the pharmacophore's target engagement.

Evidence DimensionPSMA Inhibition Constant (Ki)
Target Compound DataKi = 12.0 ± 2.8 nM
Comparator Or BaselineDirect DOTA-conjugated analog (Ki = 37.6 ± 14.3 nM)
Quantified Difference3.1-fold higher binding affinity (lower Ki) for PSMA-11
ConditionsCompetitive binding assay on purified rhPSMA (Naaladase-Assay)

Higher binding affinity ensures superior target engagement, which is critical for the sensitive PET detection of micro-metastases at low PSA levels.

In Vitro Cell Internalization Efficiency

Beyond surface binding, the ability of a radiotracer to internalize into the target cell dictates its retention and late-time-point imaging contrast. In comparative in vitro studies using PSMA-positive LNCaP cells, the HBED-CC conjugate (PSMA-11) demonstrated significantly higher specific cell surface uptake and internalization compared to its DOTA-conjugated counterpart [1]. Specifically, despite having similar binding motifs, the presence of the HBED-CC complex in PSMA-11 induces clear differences in specific cellular uptake, leading to superior intracellular trapping [2].

Evidence DimensionSpecific cellular internalization rate
Target Compound DataSignificantly elevated specific internalization at 30 and 60 min
Comparator Or BaselineDOTA-conjugated analog (lower internalization)
Quantified DifferenceStatistically significant increase (P < 0.001) in cell lysate activity for PSMA-11
ConditionsIsogenic human prostate cancer PSMA+ PC3 PIP and LNCaP cell lines at 30 and 60 min post-incubation

Enhanced internalization leads to better intracellular accumulation of the radiotracer, improving the signal-to-noise ratio during clinical PET imaging.

Theranostic Limitation: Radiometal Specificity and Clearance

While PSMA-11 is optimal for 68Ga imaging, it possesses strict limitations regarding therapeutic radiometals. The HBED-CC chelator in PSMA-11 cannot form stable complexes with beta-emitters like 177Lu or alpha-emitters like 225Ac, unlike the DOTA chelator in PSMA-617 [1]. Furthermore, biodistribution profiles differ; 68Ga-PSMA-11 exhibits significantly higher renal retention (e.g., 204 ± 70.6 %ID/g at 60 min in preclinical models) compared to 68Ga-PSMA-617 (29.2 ± 5.14 %ID/g) [2]. This high kidney uptake makes PSMA-11 unsuitable for targeted radionuclide therapy due to nephrotoxicity risks, cementing its role strictly as a diagnostic agent.

Evidence DimensionRadiometal compatibility and renal uptake (%ID/g)
Target Compound DataCompatible only with Ga isotopes; Kidney uptake = 204 ± 70.6 %ID/g
Comparator Or BaselinePSMA-617 (DOTA); Compatible with 177Lu/225Ac; Kidney uptake = 29.2 ± 5.14 %ID/g
Quantified Difference~7-fold higher renal retention for PSMA-11 and lack of therapeutic radiometal stability
ConditionsPreclinical biodistribution in LNCaP tumor-bearing mice at 60 min post-injection

Buyers must select PSMA-11 exclusively for diagnostic PET workflows and procure DOTA-based alternatives if downstream therapeutic labeling (theranostics) is required.

Automated 68Ga-PET Radiotracer Synthesis in Clinical Radiopharmacies

PSMA-11 is the preferred precursor for the routine clinical production of [68Ga]Ga-PSMA-11 using automated synthesis modules. Because the HBED-CC chelator efficiently binds 68Ga at room temperature, facilities can streamline their production runs, reduce synthesis times to under 30 minutes, and avoid the hardware complexities and failure risks associated with high-temperature reactor modules required for DOTA-based ligands [1].

Development of Lyophilized "Cold-Kit" Formulations

Due to its thermodynamic labeling profile, PSMA-11 is a highly suitable candidate for developing ready-to-use lyophilized cold kits. Manufacturers can formulate PSMA-11 with appropriate buffers and excipients (e.g., mannitol) into a single vial, allowing end-users to simply inject unpurified 68Ge/68Ga generator eluate directly into the vial at room temperature, achieving >95% radiochemical purity without further purification [2].

Preclinical Benchmarking for Novel Diagnostic PSMA Ligands

In the development of next-generation prostate cancer imaging agents (e.g., 18F-labeled tracers or novel chelator constructs), PSMA-11 serves as the mandatory reference comparator. Its established biodistribution profile, high binding affinity, and extensive clinical validation make it the essential baseline for evaluating the tumor-to-background ratios and internalization efficiencies of new diagnostic pipeline candidates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

12

Exact Mass

946.41714453 Da

Monoisotopic Mass

946.41714453 Da

Heavy Atom Count

67

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9AG41L3AOQ

Drug Indication

This medicinal product is for diagnostic use only. Locametz, after radiolabelling with gallium 68, is indicated for the detection of prostate specific membrane antigen (PSMA) positive lesions with positron emission tomography (PET) in adults with prostate cancer (PCa) in the following clinical settings: Primary staging of patients with high risk PCa prior to primary curative therapy,Suspected PCa recurrence in patients with increasing levels of serum prostate specific antigen (PSA) after primary curative therapy,Identification of patients with PSMA positive progressive metastatic castration resistant prostate cancer (mCRPC) for whom PSMA targeted therapy is indicated (see section 4. 4).

Mechanism of Action

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex.

Absorption Distribution and Excretion

Following intravenous injection, Ga-68 PSMA-11 uptake occurs in the adrenal and prostate glands, with high uptake in PSMA-expressing tissues. Uptake of the drug is very minimal in the cerebral cortex, heart, and lungs. Mean maximum standardized uptake value (SUVmax) at later acquisition times is about 15.3.
About 14% of the total injected dose is excreted in the urine within two hours following intravenous administration.
Ga-68 PSMA-11 accumulates in the liver (15%), kidneys (7%), spleen (2%), and salivary glands (0.5%). Ga-68 PSMA-11 accumulation increases at later acquisition times.
There is limited information on the clearance rate, but Ga-68 PSMA-11 shows fast blood clearance.

Metabolism Metabolites

Ga-68 PSMA-11 decays to stable zinc-68.

Wikipedia

Gallium_(68Ga)_gozetotide

Biological Half Life

Gallium-68 (Ga-68) decays with a half-life of 68 minutes.

Use Classification

Human drugs -> Diagnostic radiopharmaceuticals -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 04-14-2024
1: Meißner S, Janssen JC, Prasad V, Brenner W, Diederichs G, Hamm B, Hofheinz F, Makowski MR. Potential of asphericity as a novel diagnostic parameter in the evaluation of patients with (68)Ga-PSMA-HBED-CC PET-positive prostate cancer lesions. EJNMMI Res. 2017 Oct 23;7(1):85. doi: 10.1186/s13550-017-0333-9. PubMed PMID: 29058157; PubMed Central PMCID: PMC5651532.
2: Verburg FA, Pfister D, Drude NI, Mottaghy FM, Behrendt F. PSA levels, PSA doubling time, Gleason score and prior therapy cannot predict measured uptake of [(68)Ga]PSMA-HBED-CC lesion uptake in recurrent/metastatic prostate cancer. Nuklearmedizin. 2017 Oct 18;56(6). doi: 10.3413/Nukmed-0917-17-07. [Epub ahead of print] PubMed PMID: 29044297.
3: Amor-Coarasa A, Kelly JM, Gruca M, Nikolopoulou A, Vallabhajosula S, Babich JW. Continuation of comprehensive quality control of the itG (68)Ge/(68)Ga generator and production of (68)Ga-DOTATOC and (68)Ga-PSMA-HBED-CC for clinical research studies. Nucl Med Biol. 2017 Oct;53:37-39. doi: 10.1016/j.nucmedbio.2017.07.006. Epub 2017 Jul 14. PubMed PMID: 28803001.
4: Janssen JC, Woythal N, Meißner S, Prasad V, Brenner W, Diederichs G, Hamm B, Makowski MR. [(68)Ga]PSMA-HBED-CC Uptake in Osteolytic, Osteoblastic, and Bone Marrow Metastases of Prostate Cancer Patients. Mol Imaging Biol. 2017 Dec;19(6):933-943. doi: 10.1007/s11307-017-1101-y. PubMed PMID: 28707038.
5: Damle NA, Tripathi M, Chakraborty PS, Sahoo MK, Bal C, Aggarwal S, Arora G, Kumar P, Kumar R, Gupta R. Unusual Uptake of Prostate Specific Tracer (68)Ga-PSMA-HBED-CC in a Benign Thyroid Nodule. Nucl Med Mol Imaging. 2016 Dec;50(4):344-347. Epub 2016 Mar 22. PubMed PMID: 27994690; PubMed Central PMCID: PMC5135692.
6: Behrendt F, Krohn T, Mottaghy F, Verburg FA. [(68)Ga]PSMA-HBED-CC PET/CT to differentiate between diffuse bone metastases of prostate cancer and osteopoikilosis. Nuklearmedizin. 2016 Dec 6;55(6):N64-N65. PubMed PMID: 27922151.
7: Krohn T, Birmes A, Winz OH, Drude NI, Mottaghy FM, Behrendt FF, Verburg FA. The reconstruction algorithm used for [(68)Ga]PSMA-HBED-CC PET/CT reconstruction significantly influences the number of detected lymph node metastases and coeliac ganglia. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):662-669. doi: 10.1007/s00259-016-3571-6. Epub 2016 Nov 29. PubMed PMID: 27900518.
8: Berliner C, Tienken M, Frenzel T, Kobayashi Y, Helberg A, Kirchner U, Klutmann S, Beyersdorff D, Budäus L, Wester HJ, Mester J, Bannas P. Detection rate of PET/CT in patients with biochemical relapse of prostate cancer using [(68)Ga]PSMA I&T and comparison with published data of [(68)Ga]PSMA HBED-CC. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):670-677. doi: 10.1007/s00259-016-3572-5. Epub 2016 Nov 28. PubMed PMID: 27896369.
9: Sathekge M, Lengana T, Modiselle M, Vorster M, Zeevaart J, Maes A, Ebenhan T, Van de Wiele C. (68)Ga-PSMA-HBED-CC PET imaging in breast carcinoma patients. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):689-694. doi: 10.1007/s00259-016-3563-6. Epub 2016 Nov 8. PubMed PMID: 27822700; PubMed Central PMCID: PMC5323468.
10: Rauscher I, Maurer T, Beer AJ, Graner FP, Haller B, Weirich G, Doherty A, Gschwend JE, Schwaiger M, Eiber M. Value of 68Ga-PSMA HBED-CC PET for the Assessment of Lymph Node Metastases in Prostate Cancer Patients with Biochemical Recurrence: Comparison with Histopathology After Salvage Lymphadenectomy. J Nucl Med. 2016 Nov;57(11):1713-1719. Epub 2016 Jun 3. PubMed PMID: 27261524.
11: Verburg FA, Behrendt FF, Mottaghy FM, Pfister D, Steib F, Knuechel R. Strong [(68)Ga]PSMA-HBED-CC accumulation in non-cancerous prostate tissue surrounding a PSMA-negative prostate carcinoma recurrence. Nuklearmedizin. 2016 Sep 26;55(5):N44-5. PubMed PMID: 27668299.
12: Kanthan GL, Izard MA, Emmett L, Hsiao E, Schembri GP. Schwannoma Showing Avid Uptake on 68Ga-PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Sep;41(9):703-4. doi: 10.1097/RLU.0000000000001281. PubMed PMID: 27405039.
13: Noto B, Vrachimis A, Schäfers M, Stegger L, Rahbar K. Subacute Stroke Mimicking Cerebral Metastasis in 68Ga-PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Oct;41(10):e449-51. doi: 10.1097/RLU.0000000000001291. PubMed PMID: 27355852.
14: Pfob CH, Ziegler S, Graner FP, Köhner M, Schachoff S, Blechert B, Wester HJ, Scheidhauer K, Schwaiger M, Maurer T, Eiber M. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer. Eur J Nucl Med Mol Imaging. 2016 Oct;43(11):1962-70. doi: 10.1007/s00259-016-3424-3. Epub 2016 May 20. PubMed PMID: 27207281.
15: Amor-Coarasa A, Schoendorf M, Meckel M, Vallabhajosula S, Babich JW. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. J Nucl Med. 2016 Sep;57(9):1402-5. doi: 10.2967/jnumed.115.171249. Epub 2016 Apr 21. PubMed PMID: 27103024.
16: Prasad V, Steffen IG, Diederichs G, Makowski MR, Wust P, Brenner W. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions. Mol Imaging Biol. 2016 Jun;18(3):428-36. doi: 10.1007/s11307-016-0945-x. PubMed PMID: 27038316.
17: Pfister D, Porres D, Heidenreich A, Heidegger I, Knuechel R, Steib F, Behrendt FF, Verburg FA. Detection of recurrent prostate cancer lesions before salvage lymphadenectomy is more accurate with (68)Ga-PSMA-HBED-CC than with (18)F-Fluoroethylcholine PET/CT. Eur J Nucl Med Mol Imaging. 2016 Jul;43(8):1410-7. doi: 10.1007/s00259-016-3366-9. Epub 2016 Mar 19. PubMed PMID: 26993315.
18: Kanthan GL, Coyle L, Kneebone A, Schembri GP, Hsiao E. Follicular Lymphoma Showing Avid Uptake on 68Ga PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Jun;41(6):500-1. doi: 10.1097/RLU.0000000000001169. PubMed PMID: 26914565.
19: Kanthan GL, Hsiao E, Kneebone A, Eade T, Schembri GP. Desmoid Tumor Showing Intense Uptake on 68Ga PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Jun;41(6):508-9. doi: 10.1097/RLU.0000000000001192. PubMed PMID: 26909712.
20: Eiber M, Weirich G, Holzapfel K, Souvatzoglou M, Haller B, Rauscher I, Beer AJ, Wester HJ, Gschwend J, Schwaiger M, Maurer T. Simultaneous (68)Ga-PSMA HBED-CC PET/MRI Improves the Localization of Primary Prostate Cancer. Eur Urol. 2016 Nov;70(5):829-836. doi: 10.1016/j.eururo.2015.12.053. Epub 2016 Jan 18. PubMed PMID: 26795686.

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